N-(3-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
Description
N-(3-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
CAS No. |
61516-33-4 |
|---|---|
Molecular Formula |
C10H6F3N5O3S |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C10H6F3N5O3S/c11-10(12,13)7-16-17-9(22-7)15-8(19)14-5-2-1-3-6(4-5)18(20)21/h1-4H,(H2,14,15,17,19) |
InChI Key |
OZDOUIOTCYWSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-nitroaniline with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(3-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl-thiadiazole moieties contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Interaction with receptors: By binding to specific receptors, it can modulate their signaling pathways.
Disruption of cellular processes: By interfering with key cellular processes, it can induce cell death or inhibit cell proliferation.
Comparison with Similar Compounds
N-(3-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
- N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
- N-(3-Nitrophenyl)-N’-[5-(methyl)-1,3,4-thiadiazol-2-yl]urea
- N-(3-Nitrophenyl)-N’-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]urea
These compounds share similar structural features but differ in the substituents on the thiadiazole ring or the phenyl group
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